molecular formula C15H25N B14679204 N,N-Dimethyl-beta-pentylphenethylamine CAS No. 33132-89-7

N,N-Dimethyl-beta-pentylphenethylamine

Cat. No.: B14679204
CAS No.: 33132-89-7
M. Wt: 219.37 g/mol
InChI Key: SEOSUVAMLSHXJN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-beta-pentylphenethylamine: is a substituted phenethylamine compound. It is an alkaloid that was first isolated from the orchid Eria jarensis. This compound is known for its unique aroma, described as “sweet, fishy,” and is primarily used as a flavoring agent in various food products such as cereal, cheese, dairy products, fish, fruit, and meat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-pentylphenethylamine typically involves the alkylation of phenethylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-beta-pentylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Dimethyl-beta-pentylphenethylamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-beta-pentylphenethylamine is unique due to its specific substitution pattern and its distinct aroma, making it valuable as a flavoring agent. Its interaction with multiple receptors also sets it apart from other phenethylamine derivatives.

Properties

CAS No.

33132-89-7

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N,N-dimethyl-2-phenylheptan-1-amine

InChI

InChI=1S/C15H25N/c1-4-5-7-12-15(13-16(2)3)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3

InChI Key

SEOSUVAMLSHXJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

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